N-[2-[(1-Aminospiro[3.3]heptan-3-yl)amino]-2-oxoethyl]-2-phenylacetamide;hydrochloride
Description
N-[2-[(1-Aminospiro[3.3]heptan-3-yl)amino]-2-oxoethyl]-2-phenylacetamide hydrochloride is a synthetic amide derivative characterized by a spiro[3.3]heptane core, a phenylacetamide group, and a secondary amine linked via a glyoxylamide bridge. This compound is commercially available through suppliers like Lianyungang Guangda Chemical Co., Ltd., with purity levels typically exceeding 95% .
Properties
IUPAC Name |
N-[2-[(1-aminospiro[3.3]heptan-3-yl)amino]-2-oxoethyl]-2-phenylacetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2.ClH/c18-13-10-14(17(13)7-4-8-17)20-16(22)11-19-15(21)9-12-5-2-1-3-6-12;/h1-3,5-6,13-14H,4,7-11,18H2,(H,19,21)(H,20,22);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APQFCSDMZADXBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)C(CC2NC(=O)CNC(=O)CC3=CC=CC=C3)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-[(1-Aminospiro[3.3]heptan-3-yl)amino]-2-oxoethyl]-2-phenylacetamide; hydrochloride is a complex organic compound with potential biological activities. Understanding its biological activity is crucial for its application in pharmaceutical development and therapeutic interventions. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure includes a spirocyclic amine moiety combined with a phenylacetamide group, contributing to its unique biological properties. Its molecular formula is with a molecular weight of approximately 303.78 g/mol.
Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 303.78 g/mol |
| Key Functional Groups | Amino group, carbonyl group, phenyl ring |
Preliminary studies suggest that N-[2-[(1-Aminospiro[3.3]heptan-3-yl)amino]-2-oxoethyl]-2-phenylacetamide; hydrochloride may exert its biological effects through various mechanisms:
- Modulation of Immune Responses : The compound may influence immune pathways, potentially offering therapeutic benefits in autoimmune diseases.
- Inhibition of Inflammatory Pathways : It could interfere with specific signaling pathways that regulate inflammation, making it a candidate for anti-inflammatory therapies.
Therapeutic Applications
Given its structural characteristics and preliminary findings, the compound shows promise in several therapeutic areas:
- Autoimmune Diseases : Its ability to modulate immune responses positions it as a potential treatment for conditions like rheumatoid arthritis and lupus.
- Cancer Therapy : The compound might enhance the efficacy of existing chemotherapeutics by improving drug delivery to tumor sites.
Case Studies and Research Findings
A review of recent literature reveals several studies exploring the biological activity of this compound:
- Study on Immune Modulation : A study demonstrated that high concentrations of similar compounds resulted in significant modulation of immune cell activity, suggesting N-[2-[(1-Aminospiro[3.3]heptan-3-yl)amino]-2-oxoethyl]-2-phenylacetamide; hydrochloride could have similar effects .
- In Vitro Assays : In vitro assays indicated that the compound could inhibit specific inflammatory cytokines, supporting its potential role in treating inflammatory diseases .
- Synergistic Effects : Research has shown that when combined with other agents, such as TNF-alpha, the compound enhances the uptake of chemotherapeutic drugs in tumor cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Conformational Analysis
Table 1: Key Structural Features of Selected Amide Derivatives
- Spirocyclic vs. β-Lactam Cores: The target compound’s spiro[3.3]heptane core imposes steric constraints, reducing conformational flexibility compared to β-lactam-based azetidinone derivatives (e.g., antimicrobial Compound 4 in ). This rigidity may enhance binding specificity but limit adaptability to diverse enzyme active sites .
- Dihedral Angle Variations: In 2-(3,4-dichlorophenyl)-N-(pyrazol-4-yl)acetamide, dihedral angles between aromatic rings and the amide group range from 44.5° to 77.5°, influencing dimerization via hydrogen bonding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
